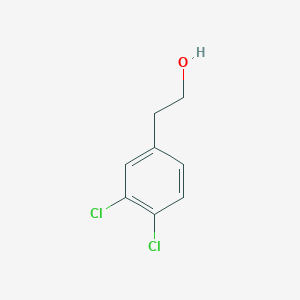

2-(3,4-Dichlorophenyl)ethanol

Descripción

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITOMJDYNUMCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288379 | |

| Record name | 2-(3,4-Dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35364-79-5 | |

| Record name | 35364-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35364-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,4 Dichlorophenyl Ethanol and Its Chiral Analogues

Chemical Synthesis Approaches

Conventional chemical synthesis provides robust and scalable methods for the production of 2-(3,4-dichlorophenyl)ethanol. These approaches often begin with readily available precursors like 3,4-dichlorophenylacetic acid or its derivatives.

Conventional Reduction Strategies

A primary and straightforward method for synthesizing this compound is through the reduction of corresponding carboxylic acids or their activated forms. 3,4-Dichlorophenylacetic acid can be effectively reduced to the target alcohol. researchgate.netnih.gov Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are employed for this transformation, typically in an appropriate solvent like ether. nih.gov Similarly, the reduction can be performed using sodium borohydride (B1222165), often in a mixture of solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727). researchgate.net

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as 2-(3,4-dichlorophenyl)acetyl chloride. This acyl chloride is then readily reduced to this compound using a strong hydride source like LiAlH₄. libretexts.orgmasterorganicchemistry.com While sodium borohydride (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not potent enough to reduce carboxylic acids or esters directly. libretexts.org

Table 1: Conventional Reduction Methods for this compound

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3,4-Dichlorophenylacetic acid | Lithium aluminum hydride (LiAlH₄) | This compound | nih.gov |

| 3,4-Dichlorophenylacetic acid | Sodium borohydride (NaBH₄) / THF/Methanol | This compound | researchgate.net |

| 2-(3,4-Dichlorophenyl)acetyl chloride | Lithium aluminum hydride (LiAlH₄) | This compound | libretexts.orgmasterorganicchemistry.com |

Coupling Reactions and Complex System Formation

More intricate synthetic routes involve the formation of new carbon-carbon bonds. One documented method begins with the condensation of 2-bromoethanol (B42945) and dihydropyran, which forms a tetrahydropyranyl ether. This intermediate subsequently reacts with 2-(3,4-dichlorophenyl)acetonitrile in the presence of sodium hydride (NaH). The final step is a catalytic hydrogenation using Raney nickel (RaNi) to yield this compound.

Grignard reactions offer another powerful tool for C-C bond formation. libretexts.org Conceptually, a Grignard reagent, such as one prepared from 3,4-dichlorobenzyl chloride and magnesium, could react with formaldehyde (B43269) (a one-carbon electrophile) to produce the desired alcohol structure after an acidic workup. libretexts.orgyoutube.com

Furthermore, this compound itself serves as a foundational building block in forming more complex molecular architectures. For example, it is a precursor in the synthesis of N,N'-diphenethylethylenediamine derivatives, which have been studied for their receptor binding affinities. nih.gov

Regioselective and Stereoselective Chemical Transformations

Achieving specific chirality in the final product often requires stereoselective synthesis, particularly the asymmetric reduction of a prochiral ketone precursor. For analogues like 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), chemical methods using chiral catalysts are well-established. One industrial process describes the chiral reduction of 2,2',4'-trichloroacetophenone (B44736) using a borane (B79455) complex with a chiral auxiliary like diphenylprolinol. This method achieves high yield (93.1%) and excellent optical purity (99.2% enantiomeric excess).

The control of regioselectivity is also critical, ensuring that chemical transformations occur at the intended site, especially when multiple reactive positions exist on the molecule. nih.govchapman.edunih.govresearchgate.net For instance, in the synthesis of complex derivatives, lithiation reactions can be directed to specific positions on the dichlorophenyl ring by carefully choosing reagents and conditions. researchgate.net Asymmetric hydrogenation using metal catalysts, such as rhodium or ruthenium complexes paired with chiral ligands, is another effective strategy for producing enantiomerically enriched alcohols from their corresponding ketones.

Biocatalytic Synthesis for Enantiopure Forms

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. mdpi.comfrontiersin.org Enzymes, either as isolated preparations or within whole microbial cells, offer exceptional stereoselectivity. nih.gov

Application of Ketoreductases in Chiral Alcohol Production

Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to yield optically active alcohols. frontiersin.org These enzymes are highly effective in producing specific enantiomers of halogenated phenyl ethanols, which are valuable pharmaceutical intermediates. nih.govkaust.edu.sa

Several studies have demonstrated the successful synthesis of chiral analogues of this compound. For instance, a ketoreductase from Scheffersomyces stipitis (SsCR) has been used to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving an 88.2% yield with an outstanding enantiomeric excess (ee) of 99.9%. mdpi.comresearchgate.net Similarly, a mutant ketoreductase (LK08) from Lactobacillus kefiri, expressed in recombinant E. coli, can fully convert the same substrate into the corresponding (S)-alcohol with an ee value greater than 99%. researchgate.netacs.org Other research has identified alcohol dehydrogenases from sources like Lactobacillus kefir (LkADH) and Thermoanaerobacter pseudethanolicus (TeSADH) that exhibit high enantioselectivity for these types of reductions. kaust.edu.safrontiersin.org

Table 2: Ketoreductase-Mediated Synthesis of Chiral Dichlorophenyl-ethanol Analogues

| Enzyme (Source) | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED) KR-01 | 2-Chloro-1-(3,4-difluorophenyl)ethanone (500 g/L) | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% | researchgate.netacs.org |

| Ketoreductase from Scheffersomyces stipitis (SsCR) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone (67 g/L) | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% | mdpi.comresearchgate.net |

| Ketoreductase mutant (LK08) from Lactobacillus kefiri | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% (conversion) | >99% | researchgate.netacs.org |

| Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | - | High | frontiersin.org |

Whole-Cell Biocatalysis for Asymmetric Reduction

Employing whole microbial cells as biocatalysts offers the advantage of in-situ cofactor regeneration, which is often a costly component of isolated enzyme systems. mdpi.combohrium.com This approach provides an attractive and cost-effective method for large-scale production of chiral alcohols. mdpi.com

A notable example is the use of the bacterial strain Acinetobacter sp. ZJPH1806 for the asymmetric bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. mdpi.com After optimizing reaction conditions, this whole-cell system achieved a yield of 83.2% with an enantiomeric excess greater than 99.9% at a substrate concentration of 2 g/L. mdpi.com Another microorganism, Cyberlindnera saturnus ZJPH1807, has also been successfully used as a biocatalyst to reduce the same ketone to its (R)-alcohol form. researchgate.net Furthermore, recombinant E. coli cells that are engineered to express specific, highly active ketoreductases, such as the LK08 mutant from Lactobacillus kefiri, serve as efficient whole-cell biocatalysts. researchgate.netacs.org This strategy combines the benefits of a specific, high-performance enzyme with the practical advantages of whole-cell catalysis. nih.gov

Table 3: Whole-Cell Biocatalysis for Asymmetric Reduction

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acinetobacter sp. ZJPH1806 | 2-Chloro-1-(2,4-dichlorophenyl)ethanone (2 g/L) | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | >99.9% | mdpi.com |

| Cyberlindnera saturnus ZJPH1807 | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | - | - | researchgate.net |

| Recombinant E. coli expressing LK08 (from L. kefiri) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% (conversion) | >99% | researchgate.netacs.org |

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic kinetic resolution is a widely employed strategy for separating racemic mixtures of chiral alcohols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of both the transformed and the unreacted enantiomers in high enantiomeric purity.

For the chiral analogue 2-chloro-1-(3,4-dichlorophenyl)ethanol, lipase-catalyzed transesterification has been demonstrated as an effective resolution method. researchgate.net A study utilizing a free lipase (B570770) from Alcaligenes sp. successfully resolved the racemic alcohol through irreversible transesterification. researchgate.net This process yielded the (R)-alcohol with an enantiomeric excess (ee) of ≥ 95% and the corresponding (S)-acetate, which can be hydrolyzed to the (S)-alcohol, with an ee of ≥ 90%. researchgate.net A significant finding from this research was the profound effect of the reaction system's basicity; the addition of an organic base, specifically triethylamine, was found to markedly enhance both the lipase's activity and its enantioselectivity. researchgate.net

The utility of lipases for this class of compounds is further supported by studies on structurally similar molecules. For instance, the enzymatic kinetic resolution of racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate using a lipase from Pseudomonas sp. resulted in excellent enantioselectivity (E > 200), yielding the (R)-alcohol with >99% ee and the (S)-ester with 96% ee. nih.gov

Table 1: Enzymatic Kinetic Resolution of Racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol

| Enzyme | Method | Key Findings | Resulting Enantiomers | Ref |

|---|

Process Optimization and Scalability in Biocatalytic Synthesis

The transition from laboratory-scale discovery to industrial-scale production of chiral alcohols like this compound analogues necessitates rigorous process optimization to ensure economic viability, efficiency, and sustainability. researchgate.net Key parameters that are typically optimized in biocatalytic processes include pH, temperature, substrate and biocatalyst concentration, and the system for cofactor regeneration (e.g., using a cosubstrate like isopropanol). acs.org

While detailed reports on the large-scale production of 2-chloro-1-(3,4-dichlorophenyl)ethanol are not extensively covered in the available literature, process optimization and scalability have been successfully demonstrated for closely related analogues. These examples highlight the significant potential for developing robust, industrial-scale biocatalytic syntheses for this class of compounds.

For example, the biocatalytic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), an intermediate for the antifungal agent luliconazole, was successfully scaled to a 300-gram level. acs.orgresearchgate.net The process, using a recombinant E. coli expressing a ketoreductase mutant from Lactobacillus kefiri, achieved full conversion of the starting ketone with an enantiomeric excess greater than 99% under optimized conditions. acs.orgresearchgate.net

Even more impressive scalability has been achieved in the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor (B1683153). researchgate.netacs.org Through process optimization, the bioreduction was performed at a high substrate concentration of 500 g/L, resulting in nearly 100% conversion and an exceptional enantiomeric excess of >99.9%. researchgate.netacs.org This highly efficient process boasts a space-time yield of 145.8 mmol/L/h, underscoring its suitability for industrial application. acs.org These cases serve as a strong precedent for the development of similarly efficient and scalable processes for the 3,4-dichloro analogue.

Table 2: Examples of Optimized and Scalable Biocatalytic Syntheses of Analogous Chiral Alcohols

| Product | Biocatalyst | Scale / Concentration | Conversion | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Recombinant E. coli expressing a Lactobacillus kefiri ketoreductase mutant | 300 g | 100% | >99% | acs.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 3,4 Dichlorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-(3,4-dichlorophenyl)ethanol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a derivative, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, the aromatic protons typically appear as a multiplet in the range of δ 7.30-7.59 ppm. google.com The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is observed as a multiplet around δ 5.26 ppm. The two protons of the chloromethyl group appear as distinct doublet of doublets at approximately δ 3.87 ppm and δ 3.52 ppm, with the hydroxyl proton showing as a doublet at δ 2.78 ppm. google.com For other derivatives, such as dihydropyrazole derivatives of dichlorophenyl compounds, aromatic protons are observed in the range of δ 6.75–7.91 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For a dihydropyrazole derivative, the characteristic carbons of the pyrazole (B372694) ring appear at δ 152.50 (C-3), δ 66.54 (C-5), and δ 45.50 (C-4). The carbons of the dichlorophenyl ring and other aromatic systems resonate in the range of δ 112.12–145.96 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | Spectroscopy | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|---|

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol google.com | ¹H NMR (400 MHz) | CDCl₃ | 7.59-7.30 (m) | 3H, Aromatic |

| 5.26 (m) | 1H, CH-OH | |||

| 3.87 (dd, J=11.3, 2.8Hz) | 1H, CH₂Cl | |||

| 3.52 (dd, J=11.3, 8.5Hz) | 1H, CH₂Cl | |||

| 3-(3,4-dichlorophenyl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole mdpi.com | ¹³C NMR (100 MHz) | CDCl₃ | 152.50 | C-3 |

| 66.54 | C-5 | |||

| 45.50 | C-4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern. A compound with two chlorine atoms will show peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. chemguide.co.uk

The fragmentation of these molecules under electron impact provides valuable structural information. For alcohols, a common fragmentation is the loss of a water molecule (M-18). libretexts.org Another typical fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). miamioh.edu For this compound, this would result in the loss of a CH₂OH group. The presence of the dichlorophenyl group leads to characteristic fragments containing this moiety. For instance, in the GC-MS of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), prominent fragments are observed at m/z 175 and 177, corresponding to the dichlorobenzyl cation. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the proposed structures. nih.gov

Table 2: Key Mass Spectrometry Data for Dichlorophenyl Derivatives

| Compound | Ionization Method | Key Fragments (m/z) | Interpretation |

|---|---|---|---|

| 2-chloro-1-(2,4-dichlorophenyl)ethanol nih.gov | GC-MS | 175, 177 | [C₇H₅Cl₂]⁺, Dichlorobenzyl cation |

| General Dichlorinated Compound | EI | M⁺, M+2, M+4 | Isotopic pattern for two chlorine atoms chemguide.co.uk |

| General Alcohol | EI | M-18 | Loss of H₂O libretexts.org |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is the broad band corresponding to the O-H stretching vibration of the alcohol group, typically appearing around 3413 cm⁻¹. The C-O stretching vibration is also observable.

The aromatic C-H stretching vibrations are generally found in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. The presence of the chlorine atoms on the benzene (B151609) ring gives rise to C-Cl stretching vibrations, which are typically observed in the fingerprint region below 850 cm⁻¹. mdpi.com

In derivatives where the hydroxyl group is modified, the IR spectrum will reflect these changes. For instance, in an amide derivative, the N-H stretch would be visible around 3300 cm⁻¹ and the C=O stretch of the amide group would appear around 1680 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | ~3413 | |

| Amide (-CONH-) | N-H Stretch | ~3300 | |

| Amide (-CONH-) | C=O Stretch | ~1680 | |

| Aromatic Ring | C-H Stretch | 3000-3100 | |

| Aromatic Ring | C=C Stretch | 1400-1600 | mdpi.com |

| Chloro-Aromatic | C-Cl Stretch | <850 | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

The crystal structure reveals how the molecules pack in the crystal lattice, which is stabilized by intermolecular interactions such as hydrogen bonding. For example, in the hydrochloride salt of (R)-2-amino-2-(3,4-dichlorophenyl)ethanol, a hydrogen-bonding network is confirmed by single-crystal X-ray diffraction. In other dichlorophenyl derivatives, intermolecular N–H⋯O hydrogen bonds can stabilize the crystal lattice. The analysis also provides information on the planarity of the molecule and the dihedral angles between different parts of the structure, such as the phenyl rings. nih.gov

Table 4: Insights from X-ray Diffraction Analysis of Dichlorophenyl Derivatives

| Compound Class | Key Structural Information Obtained | Reference |

|---|---|---|

| Chiral Amino Alcohols | Confirmation of absolute configuration (e.g., R/S) | |

| Amide Derivatives | Determination of intermolecular hydrogen bonding networks (e.g., N–H⋯O) | |

| Chalcone (B49325) Derivatives | Measurement of dihedral angles between aromatic rings | nih.gov |

Investigation of Biological Activities and Pharmaceutical Relevance of 2 3,4 Dichlorophenyl Ethanol Derivatives

Role as Pharmaceutical Intermediates

Derivatives of 2-(3,4-Dichlorophenyl)ethanol serve as fundamental building blocks in the synthesis of several commercially significant pharmaceutical agents. Their structural features make them ideal starting materials for creating complex molecules with therapeutic value.

The dichlorophenyl ethanol (B145695) moiety is a key structural component in a number of azole antifungal medications. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a closely related derivative, is a vital intermediate in the synthesis of the antifungal drug luliconazole. unimi.itresearchgate.netacs.orgnih.gov The synthesis involves the chemoenzymatic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (B1210297) to obtain the enantiomerically pure (S)-β-halohydrin, which is then converted to luliconazole. unimi.itresearchgate.net

Similarly, 1-(2,4-dichlorophenyl)-2-chloro-ethanol serves as a precursor for the synthesis of econazole (B349626), another widely used antifungal agent. chemicalbook.comgoogle.com The synthesis of econazole involves the reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole. google.com Furthermore, (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is utilized in the asymmetric chemoenzymatic synthesis of miconazole (B906) enantiomers. chemicalbook.com

While the 2-(dichlorophenyl)ethanol framework is central to many antifungal agents, it is important to note that not all drugs in this class share this synthetic origin. For instance, the synthesis of butoconazole (B1668104) begins with the reaction of p-chlorobenzyl magnesium bromide with epichlorohydrin (B41342) to form 1-chloro-4-(4-chlorophenyl)butan-2-ol, following a different synthetic pathway. wikipedia-on-ipfs.org

The chiral intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a derivative of the subject compound, is crucial for the synthesis of the antiplatelet drug ticagrelor (B1683153). researchgate.netresearchgate.netgoogle.com Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation and is used in the treatment of acute coronary syndromes. researchgate.netrasayanjournal.co.in The synthesis of ticagrelor involves the use of this key chiral synthon. researchgate.netresearchgate.net

Antimicrobial Activity Studies

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens.

Several derivatives of this compound have demonstrated notable antibacterial activity. For instance, chalcone (B49325) derivatives incorporating the 2,4-dichlorophenyl moiety have shown significant broad-spectrum antibacterial activity. ijlpr.com Specifically, compounds with electron-releasing groups, such as methoxy, have exhibited maximum antibacterial activity. ijlpr.com

Other studies have explored hybrids of thiazolidine-2,4-dione with chlorophenylthiosemicarbazones, with some compounds showing good to limited antibacterial activity against Gram-positive bacteria. google.com Additionally, modified 1,2,4-triazole (B32235) derivatives containing a dichlorophenyl group have shown good antibacterial effects against Coriolus versicolor and Gloeophyllum trabeum. nih.govacs.org The mechanism of action for some of these derivatives is thought to involve the inhibition of bacterial dihydrofolate reductase and DNA gyrase. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Chalcone derivatives | Broad spectrum | Significant | ijlpr.com |

| Thiazolidine-2,4-dione hybrids | Gram-positive bacteria | Good to limited | google.com |

| Modified 1,2,4-triazole derivatives | Coriolus versicolor, Gloeophyllum trabeum | Good | nih.govacs.org |

| Pyrazolothiazol-4(5H)-one derivatives | B. subtilis, E. coli, P. aeruginosa | Moderate to excellent | nih.gov |

| 2,4-disubstituted furan (B31954) derivatives | E. coli, P. vulgaris, S. pyogenes | Effective | researchgate.net |

The antifungal properties of this compound derivatives are well-documented. Chalcones with halogen pharmacophores, such as chloro and dichloro groups, have exhibited moderate to considerable antifungal activity against Aspergillus niger and Candida albicans. ijlpr.com

Benzoxazole derivatives of this compound have shown a pleiotropic mode of action against Candida species. unimi.itnih.gov Their mechanisms include perturbation of total sterol content, inhibition of membrane transport, and effects on mitochondrial respiration. unimi.itnih.gov Thiazol-2(3H)-imine derivatives have also been synthesized and shown to have activity against Candida albicans and Candida parapsilosis, with some compounds exhibiting efficacy comparable to ketoconazole. acs.org The proposed mechanism for these derivatives is the inhibition of 14α-demethylase. acs.org

Furthermore, new triazole and nitro-triazole derivatives have demonstrated excellent antifungal activity against several fluconazole-resistant fungi. mdpi.com Pyrazolothiazol-4(5H)-one derivatives with electronegative substitutions like chlorine have also shown pronounced activity against fungal strains. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain(s) | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|

| Chalcone derivatives | Aspergillus niger, Candida albicans | Not specified | ijlpr.com |

| Benzoxazole derivatives | Candida spp. | Perturbation of sterol content, inhibition of membrane transport, mitochondrial effects | unimi.itnih.gov |

| Thiazol-2(3H)-imine derivatives | Candida albicans, Candida parapsilosis | Inhibition of 14α-demethylase | acs.org |

| Triazole and nitro-triazole derivatives | Fluconazole-resistant fungi | Not specified | mdpi.com |

| Pyrazolothiazol-4(5H)-one derivatives | A. niger, C. albicans | Not specified | nih.gov |

Anticancer Activity Research

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

For example, 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one, synthesized from a 3,4-dichlorobenzoyl chloride precursor, has been evaluated for its anticancer activity against the MCF-7 breast cancer cell line. researchgate.netpjps.pk While it showed low to moderate cytotoxicity in some studies, other research on related benzoxazine (B1645224) derivatives has indicated significant cytotoxic potential. pjps.pk

Other studies have shown that various derivatives exhibit inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, one derivative demonstrated an IC50 value of approximately 0.216 µM against EGFR. Quillaic acid derivatives incorporating a 2-(4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl moiety have also shown anti-proliferative activities against several human cancer cell lines. frontiersin.org

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | Notable Findings | Reference(s) |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | MCF-7 (Breast) | Moderate cytotoxicity | researchgate.netpjps.pk |

| Various derivatives | MCF-7, HCT-116, PC-3, A549, HepG-2 | Inhibition of EGFR and VEGFR-2 | |

| Quillaic acid derivatives | HCT-116, SW620, MCF-7, HepG-2, BEL7402 | Strong anti-proliferative activities | frontiersin.org |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF7, A549, HCT116, PC3, HePG2 | High activity of some derivatives | nih.gov |

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with potential as anticancer agents.

Recent research has shown that derivatives of this compound demonstrate significant anticancer properties. Their inhibitory effects have been assessed against a panel of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). Some of these derivatives have exhibited potent activity, with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL against specific cancer cell lines, indicating a higher potency than reference drugs like Vinblastine and Colchicine.

One particular study focused on a 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one derivative and its effect on the MCF-7 breast cancer cell line. pjps.pkresearchgate.net The MTT assay revealed that this compound possesses low cytotoxicity against this cell line, with an IC50 value of 70.74±3.95 µg/mL. pjps.pk In another study, dichlorophenylacrylonitriles, which are structurally related to this compound, were identified as lead compounds for developing novel anticancer agents. nih.gov For instance, the amino alcohol modified acrylonitrile (B1666552) (5) showed unexpected potency against the HT29 colon cancer cell line. nih.gov

It's important to note that modifications to the core structure can significantly influence the cytotoxic activity. For example, the incorporation of a piperazine (B1678402) moiety with hydrophobic substituents in dichlorophenylacrylonitriles resulted in good levels of broad-spectrum cytotoxicity. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Key Findings | Reference(s) |

| This compound Derivatives | MCF-7, HCT-116, PC-3, A549, HepG-2 | 2.4 - 3.2 µg/mL | Potent activity compared to reference drugs. | |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one | MCF-7 | 70.74±3.95 µg/mL | Classified as having low cytotoxicity. | pjps.pk |

| Amino alcohol modified acrylonitrile (5) | HT29 | Not specified | Unexpectedly high potency. | nih.gov |

| 13a (dichlorophenylacrylonitrile derivative) | Broad range of human cancer cell lines | 2.5–6.0 μM | Good levels of broad-spectrum cytotoxicity. | nih.gov |

| 13i (dichlorophenylacrylonitrile derivative) | Broad range of human cancer cell lines | 1.5–4.5 μM | Good levels of broad-spectrum cytotoxicity. | nih.gov |

| 12e (dichlorophenylacrylonitrile derivative) | HT29, MCF-7 | 3.7 μM, 5.2 μM | Preferential activity towards colorectal and breast cancer cells. | nih.gov |

| 12g (dichlorophenylacrylonitrile derivative) | Colorectal cancer cell lines | 0.75 μM | Good colorectal selectivity and greatest potency in its class. | nih.gov |

Molecular Targeting and Enzyme Inhibition in Oncological Pathways

The anticancer effects of this compound derivatives are often linked to their ability to interact with specific molecular targets and inhibit enzymes that are crucial for the growth and survival of cancer cells.

One of the key mechanisms of action for some derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors play a pivotal role in signaling pathways that control cell proliferation and angiogenesis. For instance, a derivative of this compound showed an IC50 value of approximately 0.216 µM against EGFR, which is comparable to the activity of the established anticancer drug Sorafenib.

Another important molecular target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death). mdpi.com Small molecule inhibitors that mimic the BH3 domain can bind to anti-apoptotic Bcl-2 proteins, leading to the activation of apoptosis in cancer cells. mdpi.com A series of indole-based compounds, some containing a 3,4-dichlorophenyl group, were designed as Bcl-2 inhibitors and showed potent activity against MCF-7, MDA-MB-231, and A549 cancer cell lines at sub-micromolar IC50 concentrations. mdpi.com

Furthermore, in-silico studies have suggested that derivatives like 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one may target enzymes such as Methionyl-tRNA Synthetase (MRS). pjps.pkresearchgate.net Molecular docking studies of this compound against the MRS enzyme showed a docking score of -76.04 Kcal/mol. pjps.pk

The Src homology phosphotyrosyl phosphatase 2 (SHP2) is another oncogenic protein that has been targeted. nih.gov A compound named CNBCA, derived from a parent compound with a dichlorophenyl group, demonstrated a 5.7-fold better potency against SHP2 enzyme activity in vitro compared to its parent compound. nih.gov

Table 2: Molecular Targets and Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound/Derivative | Molecular Target/Enzyme | IC50/Activity | Key Findings | Reference(s) |

| This compound Derivative | EGFR, VEGFR-2 | ~0.216 µM (EGFR) | Comparable inhibitory activity to Sorafenib. | |

| Indole-based compounds with 3,4-dichlorophenyl group | Bcl-2 | Sub-micromolar | Potent inhibitory activity against various cancer cell lines. | mdpi.com |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one | Methionyl-tRNA Synthetase (MRS) | Docking score: -76.04 Kcal/mol | In-silico studies suggest potential as an MRS inhibitor. | pjps.pk |

| CNBCA | SHP2 | 0.87 μM | 5.7-fold better potency than the parent compound. | nih.gov |

| Thiazolyl-pyrazoline derivative 10d | EGFR, VEGFR-2 | 32.5 ± 2.2 nM (EGFR), 43.0 ± 2.4 nM (VEGFR-2) | Potent and selective inhibitory activity. | nih.gov |

Other Investigated Pharmacological Effects

Beyond their anticancer potential, derivatives of this compound have been investigated for other pharmacological activities.

One area of research has been their potential as anticonvulsant agents. thieme-connect.de A homologous series of DL-dichlorophenyl alcohol amides, including DL-2-hydroxy-2-(3',4'-dichlorophenyl)butyramide, DL-3-hydroxy-3-(3',4'-dichlorophenyl)pentanamide, and DL-4-hydroxy-4-(3',4'-dichlorophenyl)hexanamide, were synthesized and tested for their anticonvulsant activity. thieme-connect.de These compounds showed significant effects in a pentetrazol-induced seizure model, with the presence of the chlorine atoms on the phenyl ring enhancing their potency. thieme-connect.de

Additionally, certain derivatives have been studied for their effects on the central nervous system. For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino) ethylamine (B1201723) dihydrobromide (BD-1047), a sigma-1 receptor antagonist, has been shown to block the rewarding effects of ethanol in animal models of addiction. nih.gov This suggests a potential therapeutic application for alcohol dependence. Research on sigma-1 receptor antagonists related to this compound has shown a significant reduction in the reinstatement of ethanol-seeking behavior in rodent models.

Table 3: Other Pharmacological Effects of this compound Derivatives

| Compound/Derivative | Pharmacological Effect | Model/Assay | Key Findings | Reference(s) |

| DL-Dichlorophenyl alcohol amides | Anticonvulsant | Pentetrazol-induced seizures in animal models | Significant anticonvulsant activity, enhanced by chlorine substitution. | thieme-connect.de |

| N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino) ethylamine dihydrobromide (BD-1047) | Sigma-1 receptor antagonism | Animal models of ethanol-induced conditioned place preference | Blocks the rewarding effects of ethanol. | nih.gov |

| Sigma-1 receptor antagonists related to this compound | Reduction of ethanol-seeking behavior | Rodent models | Suggests a therapeutic avenue for alcohol dependence. |

Structure Activity Relationship Sar Studies on 2 3,4 Dichlorophenyl Ethanol Scaffolds

Influence of Dichlorophenyl Moiety on Biological Affinity and Selectivity

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of a compound's biological activity. The 3,4-dichloro substitution pattern, in particular, has been shown to enhance binding affinity and specificity for various biological targets. This enhancement is often attributed to the electron-withdrawing nature and lipophilicity of the chlorine atoms, which can influence hydrophobic and electronic interactions within the binding pockets of receptors and enzymes. cymitquimica.com

In the development of neurokinin-2 (NK2) receptor antagonists, the 3,4-dichlorophenyl group was a key feature of potent compounds. researchgate.net Similarly, in the design of dopamine (B1211576) D3 receptor antagonists, a 2,3-dichlorophenyl substituent on a piperazine (B1678402) ring resulted in the highest affinity in the subnanomolar range for the D3 receptor. acs.org This highlights that while the 3,4-dichloro pattern is effective, other dichlorination patterns can also confer high affinity, depending on the target protein's specific topology. acs.org

Studies on quinazolin-4(3H)-one derivatives showed that incorporating a pyridone moiety substituted with a 2,4-dichlorophenyl group resulted in significant anti-inflammatory activity. ekb.eg In another series of compounds, a 2,6-dichlorophenyl substituent was explored, indicating that the placement of the chlorine atoms is a key variable in modulating biological effects. acs.org The choice of dichlorination pattern is a critical optimization step in drug design, impacting not only affinity but also selectivity against other proteins.

Table 1: Influence of Phenyl Substitution on Biological Activity

| Base Scaffold | Phenyl Substitution | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Piperazine Derivative | 2,3-Dichlorophenyl | Dopamine D3 Receptor | Ki | Subnanomolar affinity | acs.org |

| Piperazine Derivative | 2-Methoxyphenyl | Dopamine D3 Receptor | Ki | Lower affinity than dichloro analog | acs.org |

| Piperidin-2-one | 3,4-Dichlorophenyl | Neurokinin-2 (NK2) Receptor | pA2 | 9.3 | researchgate.net |

| Quinazolin-4(3H)-one | 2,4-Dichlorophenyl | COX-2 (inferred) | Anti-inflammatory Potency | 84.1-85.4% of Indomethacin | ekb.eg |

| Quinazolin-4(3H)-one | 2,6-Dichlorophenyl | COX-2 (inferred) | Anti-inflammatory Potency | 81.7-101.9% of Indomethacin | ekb.eg |

Stereochemical Impact on Pharmacological Profile and Target Interactions

Chirality plays a pivotal role in the interaction of drugs with their biological targets. For derivatives of 2-(3,4-dichlorophenyl)ethanol, the spatial arrangement of substituents around a stereogenic center can drastically alter the pharmacological profile. The specific stereochemistry is often essential for achieving the correct orientation within a binding site to maximize interactions and elicit a biological response. cymitquimica.comsmolecule.com

In the case of 2-amino-2-(3,4-dichlorophenyl)ethanol, a derivative of the core scaffold, the compound is chiral. The (S)-enantiomer is frequently prioritized in pharmaceutical applications, suggesting it possesses the desired biological activity or serves as a key intermediate for active drug ingredients. This enantiomeric preference underscores the importance of stereochemical purity for efficacy and regulatory purposes.

For other related structures, such as (αR)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, the (αR) configuration is noted as being critical for its interaction with biological targets. cymitquimica.com Likewise, the (S)-configuration of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) is crucial for its activity as an intermediate in the synthesis of antifungal agents, as the enantiomeric purity directly influences its interaction with target enzymes. smolecule.com This demonstrates a recurring theme where a specific enantiomer is responsible for the desired pharmacological effect due to a better fit with the chiral environment of the biological target.

Table 2: Stereochemical Influence on Compound Utility

| Compound | Stereochemistry | Application/Significance | Reference |

|---|---|---|---|

| 2-Amino-2-(3,4-dichlorophenyl)ethanol | (S)-enantiomer | Prioritized in pharmaceutical applications as an active intermediate. | |

| (α)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | (αR)-enantiomer | Specific stereochemistry significantly affects interaction with biological targets. | cymitquimica.com |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | (S)-enantiomer | Critical for biological activity as an intermediate for antifungal drugs. | smolecule.com |

Modifications of the Ethanol (B145695) Backbone and their Effect on Activity

Modifying the ethanol backbone of the this compound scaffold is a common strategy to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Changes to this part of the molecule can significantly impact how it is presented to the biological target and can introduce new interaction points or alter its metabolic stability.

For instance, research on neurokinin-2 (NK2) antagonists derived from a related scaffold involved incorporating a metabolically vulnerable amide function into a more stable six-membered lactam ring. researchgate.net This modification of the backbone equivalent increased stability in human liver microsome preparations. Further optimization of the linker between the dichlorophenyl ring and a basic nitrogen function showed that small changes could lead to significant improvements in potency and metabolic stability. researchgate.net

In a different study on dopamine D1 positive allosteric modulators, extending a linker between a tetrahydroisoquinoline (THIQ) ring and a tertiary alcohol by just one carbon atom (from a one-carbon to a two-carbon linker, analogous to modifying the ethanol backbone) resulted in a remarkable 25-fold increase in potency. acs.org However, this modification also led to a modest increase in metabolic clearance and a decrease in solubility, illustrating the trade-offs involved in SAR studies. acs.org Contrasting the ethanol group with an ethylamine (B1201723) chain in the sigma receptor ligand BD1047 further highlights how the nature of this functional group is critical for receptor targeting.

Table 3: Effect of Ethanol Backbone Modifications on Activity

| Base Scaffold | Modification | Target | Effect | Reference |

|---|---|---|---|---|

| D1 PAM with THIQ Core | Increased linker length from one to two carbons between THIQ and alcohol | Dopamine D1 Receptor | 25-fold increase in potency (EC50) | acs.org |

| NK2 Antagonist Precursor | Incorporation of amide into a lactam ring | Neurokinin-2 (NK2) Receptor | Increased metabolic stability (T1/2 in HLM) | researchgate.net |

| NK2 Antagonist | N-benzyl replaced with N-cyclopropylmethyl | Neurokinin-2 (NK2) Receptor | Balanced potency (pA2 = 8.1) and high metabolic stability | researchgate.net |

Mechanistic Investigations of 2 3,4 Dichlorophenyl Ethanol in Biological and Chemical Systems

Elucidation of Molecular Mechanisms of Action in Biological Targets

No research data is available that specifically details the molecular interactions of 2-(3,4-Dichlorophenyl)ethanol with biological targets.

Receptor Binding and Ligand-Target Interactions

There are no available studies that have characterized the binding affinity or specific interactions of this compound with any biological receptors.

Enzyme Inhibition Kinetics and Active Site Analysis

Information regarding the ability of this compound to inhibit enzyme activity, including kinetic parameters (e.g., IC₅₀, Kᵢ) and analysis of its interaction with enzyme active sites, could not be found in the searched literature.

Cellular Pathway Modulation

There are no published studies investigating the effects of this compound on any cellular signaling pathways or other molecular pathways.

Mechanistic Studies of Chemical Reactions Involving the Compound

While the general reactivity of alcohols is well-understood in organic chemistry (e.g., oxidation, esterification, conversion to alkyl halides), specific mechanistic studies detailing chemical reactions that involve this compound as the reactant are not available in the public domain. Research on related compounds often focuses on their synthesis, typically via the reduction of a corresponding ketone, rather than their subsequent chemical transformations.

Analytical Methodologies for Detection and Quantification in Research Studies

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful tool for separating complex mixtures, making it ideal for the analysis of 2-(3,4-Dichlorophenyl)ethanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for the analysis of this compound would likely employ a C18 or C8 column as the stationary phase. The mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The use of ethanol (B145695) as a "greener" alternative to acetonitrile and methanol in the mobile phase has also been explored for the analysis of various pharmaceutical compounds. nih.govscielo.brresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorophenyl group in the molecule is expected to absorb UV light. nih.gov The selection of an appropriate wavelength for detection is critical for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for the Analysis of Dichlorophenyl Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint". nih.gov

The mass spectrum of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), shows a top peak at an m/z of 175, a second-highest at 177, and a third-highest at 111. nih.gov The fragmentation of alcohols in mass spectrometry often involves the loss of a water molecule or cleavage of the carbon-carbon bond adjacent to the oxygen. libretexts.org For this compound, characteristic fragments would be expected from the dichlorophenyl moiety and the ethanol side chain. The molecular ion peak, if present, would correspond to the molecular weight of the compound.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS Analysis

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 190 (and isotopes) | Molecular Ion [M]+ |

| 159 | [M - CH2OH]+ |

| 145 | [C6H3Cl2]+ |

| 125 | [M - C2H4O - Cl]+ |

| 111 | [C6H4Cl]+ |

Spectroscopic Assays for Quantitative Determination

Spectroscopic assays, particularly UV-Visible spectroscopy, offer a straightforward and rapid method for the quantitative determination of compounds that absorb light in this region. The presence of the dichlorophenyl ring in this compound makes it a suitable candidate for this type of analysis.

The principle behind UV-Visible spectroscopy is that the absorbance of a solution is directly proportional to the concentration of the absorbing species in the solution and the path length of the light through the solution, as described by the Beer-Lambert Law. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

The choice of solvent is important as it can influence the absorption spectrum of the compound. researchgate.net Common solvents for UV-Visible spectroscopy that are transparent in the UV region include ethanol, methanol, and water. chiralabsxl.com The UV spectrum of chlorophenols typically shows absorption bands that can be influenced by the solvent environment. researchgate.net For this compound, the aromatic ring is the primary chromophore, and its absorption maxima would be expected in the UV region.

Table 3: Expected UV-Visible Spectroscopic Data for this compound

| Parameter | Expected Value |

|---|---|

| λmax (Wavelength of Maximum Absorbance) | ~220-230 nm and ~270-280 nm |

| Solvent | Ethanol or Methanol |

| Molar Absorptivity (ε) | Dependent on λmax and solvent, to be determined experimentally |

Future Research Directions and Applications

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

A primary avenue for future research lies in using 2-(3,4-Dichlorophenyl)ethanol as a scaffold for the synthesis of novel derivatives with tailored biological activities. The presence of a hydroxyl group and a dichlorinated phenyl ring provides a versatile platform for chemical modification.

Future synthetic chemistry research will likely focus on:

Esterification and Etherification: Creating ester and ether derivatives to modify the compound's lipophilicity and pharmacokinetic properties. These changes can significantly impact how the molecule is absorbed, distributed, metabolized, and excreted, potentially enhancing its efficacy in biological systems.

Introduction of Heterocyclic Moieties: Synthesizing derivatives that incorporate nitrogen, sulfur, or oxygen-containing heterocyclic rings. This approach has proven successful for related dichlorophenyl compounds, which have been used to prepare pyridazinone and thieno-pyrimidine derivatives. Such modifications can introduce new biological activities, and some of these new compounds have shown promising antimicrobial and antifungal properties. mdpi.com

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to enhance the desired biological activity or reduce toxicity.

Research into these derivatives will be essential to unlock the full therapeutic potential of the this compound core structure.

Advanced Mechanistic Characterization at the Molecular Level

A critical gap in the current understanding of this compound is its precise mechanism of action at the molecular level. While its structural analogs are often used as intermediates in the synthesis of active pharmaceutical ingredients, the intrinsic biological activity of the parent alcohol is not well-characterized. smolecule.com

Future research should prioritize:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins, enzymes, or receptors that this compound and its derivatives interact with.

Binding Site Analysis: Using X-ray crystallography and computational modeling to visualize and understand the molecular interactions between the compound and its biological target. This insight is crucial for structure-based drug design and the optimization of lead compounds.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to elucidate the complete biological response.

Understanding these molecular mechanisms is fundamental for translating the potential of this compound into targeted and effective therapeutic applications.

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly integral to chemical research and manufacturing. Future work on this compound should focus on developing environmentally benign methods for both its synthesis and degradation.

Green Synthesis: Biocatalysis represents a highly promising green approach. Research on the synthesis of structurally related chiral alcohols, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, has demonstrated the power of using enzymes like ketoreductases (KREDs) and alcohol dehydrogenases. researchgate.netnih.govresearchgate.net These enzymatic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions, avoiding the harsh reagents and heavy metals often used in traditional chemical synthesis. acs.orggoogle.com Future research should screen microbial enzyme libraries to develop efficient biocatalytic routes for producing this compound.

Table 1: Examples of Biocatalytic Systems Used for Synthesizing Related Dichlorophenyl Alcohols

| Enzyme/Organism | Substrate | Product | Key Advantages |

|---|---|---|---|

| Ketoreductase (from Lactobacillus kefiri) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) | High stereoselectivity (>99% ee), cost-effective. researchgate.net |

| Alcohol Dehydrogenase (from Lactobacillus kefir) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High catalytic efficiency, high yield. nih.gov |

| Ketoreductase (from Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | High yield (88.2%) and enantiomeric excess (>99.9% ee). researchgate.net |

Green Degradation: Chlorinated aromatic compounds can be persistent environmental pollutants. Therefore, developing methods for their degradation is crucial. Future research should explore:

Biodegradation: Identifying and characterizing microorganisms capable of degrading this compound. Studies on related compounds like 2,4-dichlorophenol (2,4-DCP) and the herbicide Diuron, which contains a 3,4-dichlorophenyl group, have shown that various fungi and bacteria can break down these molecules. nih.govresearchgate.net Microorganisms often employ dioxygenase enzymes to cleave the aromatic ring, initiating the degradation cascade. nih.gov

Photocatalytic Degradation: Investigating the use of semiconductor nanomaterials (e.g., TiO₂, Ag/AgBr) to degrade the compound under light irradiation. nih.govirost.ir This advanced oxidation process can break down recalcitrant organic molecules into less harmful substances. epa.govmdpi.com

Table 2: Examples of Green Degradation Methods for Related Chlorinated Compounds

| Method | Target Compound | Catalyst/Organism | Key Findings |

|---|---|---|---|

| Biodegradation | 2,4-Dichlorophenol | Tritirachium sp. (fungus) | Expressed catechol 1,2-dioxygenase for ring cleavage. nih.gov |

| Biodegradation | 2,4-Dichlorophenol | Micrococcus sp. (bacterium) | Utilized the compound as a sole carbon and energy source. researchgate.net |

| Photocatalysis | 2,4-Dichlorophenol | Ag/AgBr nanoparticles | Achieved 89.4% degradation under visible light. nih.gov |

Exploration of Emerging Applications and Therapeutic Modalities

The most significant future application for this compound is likely its use as a key building block in the synthesis of novel pharmaceuticals. Structurally similar compounds are vital intermediates for several established drugs. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a precursor to the antifungal agent luliconazole, while other analogs are used in the synthesis of miconazole (B906) and econazole (B349626). researchgate.netchemicalbook.comnih.gov

Based on these precedents, future research should explore the use of this compound as a synthetic intermediate for:

Antifungal Agents: The dichlorophenyl moiety is a common feature in many imidazole and triazole-based antifungal drugs.

Anticancer Agents: The development of novel kinase inhibitors or other anticancer compounds.

Cardiovascular Drugs: Following the example of related intermediates like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is a key intermediate for the antiplatelet drug Ticagrelor (B1683153). researchgate.net

Beyond its role as an intermediate, direct investigation into the biological properties of this compound and its simple derivatives may uncover new therapeutic modalities, making it a target for further pharmacological screening.

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)ethanol in laboratory settings?

A key method involves the condensation of 2-bromoethanol with dihydropyran using a strong acid ion-exchange resin to form a tetrahydropyranyl ether intermediate. This intermediate is then reacted with 2-(3,4-dichlorophenyl)acetonitrile using sodium hydride (NaH) in tetrahydrofuran (THF), followed by catalytic hydrogenation with Raney nickel (RaNi) in ethanol/ammonium hydroxide to yield the final product . Alternative routes may employ palladium catalysts for hydrogenation steps, as seen in sertraline synthesis .

Q. How is this compound purified and characterized after synthesis?

Purification often involves column chromatography or recrystallization. Characterization relies on spectroscopic techniques:

Q. What solvents and catalysts are critical for its synthesis?

- Solvents : THF for condensation, ethanol/NH₄OH for hydrogenation .

- Catalysts : NaH for deprotonation, RaNi or Pd-based catalysts for reductions .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to improve yield and selectivity?

Optimization strategies include:

Q. What structural modifications enhance the biological activity of this compound derivatives?

Derivatives with tetrazole or pyrrolidinylmethyl groups exhibit pharmacological activity. For example:

Q. How can chiral resolution of enantiomers be achieved for derivatives?

Q. What methodologies assess environmental impacts of this compound?

- Ecotoxicological assays : Daphnia magna or algae growth inhibition tests .

- Degradation studies : Evaluate photolysis or biodegradation pathways using LC-MS/MS .

- Bioaccumulation potential : LogP calculations (experimental logP ~3.2) predict moderate bioaccumulation .

Data Analysis & Contradictions

Q. How do conflicting synthetic protocols affect outcomes, and how can discrepancies be resolved?

Discrepancies in yields or selectivity may arise from:

- Catalyst activity : RaNi vs. Pd/C can alter hydrogenation pathways .

- Reaction scale : Small-scale lab reactions vs. pilot-scale processes may require adjusted stoichiometry.

- Resolution : Cross-referencing multiple protocols (e.g., vs. 5) and validating with kinetic studies can clarify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.